[2-(6-Bromobenzimidazol-2-ylthio)ethoxy]benzene
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Overview
Description
[2-(6-Bromobenzimidazol-2-ylthio)ethoxy]benzene: is a chemical compound that features a benzimidazole ring substituted with a bromine atom and an ethoxybenzene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-Bromobenzimidazol-2-ylthio)ethoxy]benzene typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The thioether linkage is formed by reacting the brominated benzimidazole with an appropriate thiol compound.
Ethoxybenzene Substitution: The final step involves the substitution of the ethoxybenzene group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the benzimidazole ring, leading to debromination or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated or hydrogenated derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biology and Medicine
Antimicrobial Agents: Due to its benzimidazole core, the compound may exhibit antimicrobial properties, making it a candidate for drug development.
Cancer Research: The compound’s structure allows it to interact with biological targets, potentially inhibiting cancer cell growth.
Industry
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It can serve as a building block for the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism by which [2-(6-Bromobenzimidazol-2-ylthio)ethoxy]benzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The bromine and thioether groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, lacking the bromine and ethoxybenzene groups.
6-Bromobenzimidazole: Similar structure but without the thioether and ethoxybenzene groups.
2-(6-Bromobenzimidazol-2-ylthio)ethanol: Similar structure but with an ethanol group instead of ethoxybenzene.
Uniqueness
Enhanced Activity: The presence of the bromine atom and ethoxybenzene group may enhance the compound’s biological activity and binding affinity.
Versatility: The compound’s structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C15H13BrN2OS |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
6-bromo-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H13BrN2OS/c16-11-6-7-13-14(10-11)18-15(17-13)20-9-8-19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,18) |
InChI Key |
ZQFILRGSOBPZPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
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